molecular formula C14H12ClN3 B4169961 (4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine

(4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine

Cat. No. B4169961
M. Wt: 257.72 g/mol
InChI Key: KJILQOWZJSMPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been studied for its potential use in the development of new drugs, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, in cancer research, it has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In inflammation research, it has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine has been found to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis and inhibit the growth of cancer cells. In inflammation research, it has been found to have anti-inflammatory effects. In infectious disease research, it has been shown to have activity against various pathogens, including bacteria and viruses.

Advantages and Limitations for Lab Experiments

One advantage of using (4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have activity against various diseases, and further research could lead to the development of more potent and selective compounds. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.

Future Directions

There are many future directions for research on (4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine. One direction is to further explore its potential as a lead compound for the development of new drugs. This could involve the synthesis and testing of analogs of this compound to improve its potency and selectivity. Another direction is to study its mechanism of action in more detail. This could involve the use of various techniques, such as proteomics and genomics, to identify the targets of this compound. Finally, future research could focus on the safety and toxicity of this compound, particularly in vivo studies to determine its pharmacokinetics and potential side effects.

Scientific Research Applications

(4-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine has been studied for its potential use in the development of new drugs. It has been found to have activity against various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been found to have anti-inflammatory effects. In infectious disease research, it has been shown to have activity against various pathogens, including bacteria and viruses.

properties

IUPAC Name

4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-4-6-12(7-5-11)16-9-13-10-18-8-2-1-3-14(18)17-13/h1-8,10,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJILQOWZJSMPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.